Mesoporphyrin IX dihydrochloride

Catalog No.
S794540
CAS No.
68938-72-7
M.F
C34H39ClN4O4
M. Wt
603.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mesoporphyrin IX dihydrochloride

CAS Number

68938-72-7

Product Name

Mesoporphyrin IX dihydrochloride

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride

Molecular Formula

C34H39ClN4O4

Molecular Weight

603.1 g/mol

InChI

InChI=1S/C34H38N4O4.ClH/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16,35-36H,7-12H2,1-6H3,(H,39,40)(H,41,42);1H

InChI Key

UAODTKUMUBCNOB-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C.Cl.Cl

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C.Cl

Photosensitizer

MposX dihydrochloride has the ability to absorb light and transfer the absorbed energy to other molecules. This property makes it a potential photosensitizer in Photodynamic Therapy (PDT) []. PDT is a treatment modality that utilizes light to activate a photosensitizer and generate reactive oxygen species (ROS) that can damage and kill targeted cells [].

Studies have explored the use of MposX dihydrochloride in PDT for various applications, including cancer treatment [, ]. However, further research is needed to determine its efficacy and safety compared to existing photosensitizers used in PDT.

Dye-sensitized solar cells (DSSCs)

MposX dihydrochloride has been explored as a potential dye in DSSCs, which are devices that convert sunlight into electricity. The research suggests that MposX dihydrochloride can be used to construct efficient DSSCs due to its light-absorbing properties and ability to transfer electrons [].

Mesoporphyrin IX dihydrochloride is a synthetic compound belonging to the class of porphyrins, specifically derived from protoporphyrin IX through the formal hydrogenation of its vinyl groups. The chemical formula for Mesoporphyrin IX dihydrochloride is C34H38N4O42HCl\text{C}_{34}\text{H}_{38}\text{N}_{4}\text{O}_{4}\cdot 2\text{HCl}, and it has a molecular weight of approximately 639.61 g/mol . This compound is notable for its stability and unique structural features, which make it suitable for various applications in biological and material sciences.

That produce reactive oxygen species when exposed to light. This property is particularly useful in applications such as photodynamic therapy, where it can induce cell death in targeted tissues . Additionally, the compound can undergo coordination with metal ions, forming metalloporphyrins that exhibit distinct catalytic properties .

The biological activity of Mesoporphyrin IX dihydrochloride is significant in various contexts, primarily due to its role as a photosensitizer. It has been studied for its potential in treating certain types of cancer through photodynamic therapy, where it selectively accumulates in tumor tissues and generates cytotoxic species upon light activation . Furthermore, it has shown potential as an inhibitor of heme oxygenases, enzymes involved in heme degradation, which can have implications in managing oxidative stress and inflammation within cells .

Mesoporphyrin IX dihydrochloride can be synthesized through several methods:

  • Hydrogenation of Protoporphyrin IX: The most common method involves the hydrogenation of protoporphyrin IX, where the vinyl groups are reduced to form Mesoporphyrin IX.
  • Chemical Modification: Various chemical modifications can be performed on existing porphyrins to yield Mesoporphyrin derivatives.
  • Metal Coordination: The synthesis may also involve coordination with metals to create specific metallated forms of Mesoporphyrin IX .

These methods allow for the production of high-purity Mesoporphyrin IX dihydrochloride suitable for research and industrial applications.

Mesoporphyrin IX dihydrochloride has diverse applications across several fields:

  • Photodynamic Therapy: Utilized as a photosensitizer for cancer treatment.
  • Dye-Sensitized Solar Cells: Acts as a reactant in constructing efficient solar cells due to its light-absorbing properties .
  • Biological Research: Used as a tool for studying heme metabolism and oxidative stress responses in cells .
  • Catalysis: Employed in various catalytic processes due to its ability to coordinate with metal ions and facilitate reactions .

Interaction studies involving Mesoporphyrin IX dihydrochloride have primarily focused on its binding properties with metal ions and other biomolecules. Research indicates that it can effectively bind to various transition metals, influencing its reactivity and biological activity. Additionally, studies have shown that Mesoporphyrin IX can interact with cellular components, affecting pathways related to oxidative stress and apoptosis .

Several compounds share structural similarities with Mesoporphyrin IX dihydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Protoporphyrin IXContains vinyl groupsMore reactive; used as a substrate for heme synthesis
Zinc Protoporphyrin IXMetallated formPotent inhibitor of heme oxygenase
Copper Protoporphyrin IXContains copperUsed as a negative control in inhibition studies
Magnesium Protoporphyrin IXContains magnesiumFirst intermediate in chlorophyll biosynthesis

Mesoporphyrin IX dihydrochloride stands out due to its enhanced stability compared to protoporphyrin derivatives and its specific applications in solar energy conversion and photodynamic therapy .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

602.2659834 g/mol

Monoisotopic Mass

602.2659834 g/mol

Heavy Atom Count

43

Related CAS

493-90-3 (Parent)

Other CAS

68938-72-7

General Manufacturing Information

21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, hydrochloride (1:2): INACTIVE

Dates

Modify: 2023-08-15

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